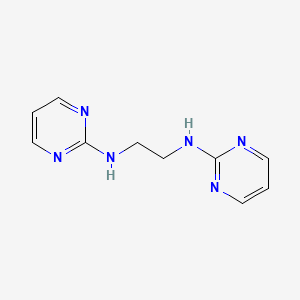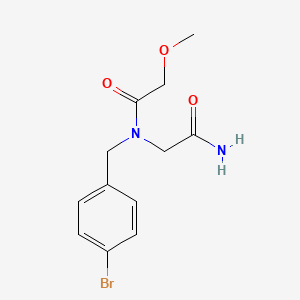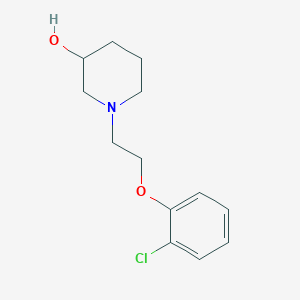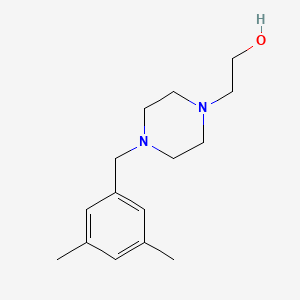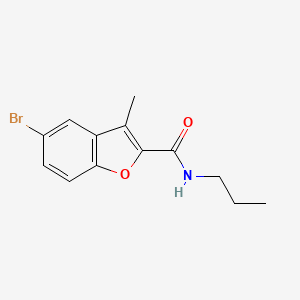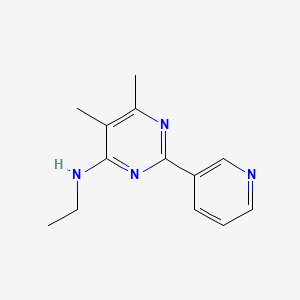
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring attached to a pyrimidine core. The presence of ethyl and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-aminopyridine with ethyl acetoacetate under basic conditions to form an intermediate. This intermediate is then cyclized with formamide to yield the desired pyrimidine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)pyrimidin-4-amine: Similar structure but lacks the ethyl and methyl groups.
3-bromoimidazo[1,2-a]pyridine: Contains a similar pyridine ring but differs in the attached functional groups.
Uniqueness
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of ethyl and methyl groups provides additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H16N4 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
N-ethyl-5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C13H16N4/c1-4-15-12-9(2)10(3)16-13(17-12)11-6-5-7-14-8-11/h5-8H,4H2,1-3H3,(H,15,16,17) |
Clé InChI |
KOIGLTIAIWJHPW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=C1C)C)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


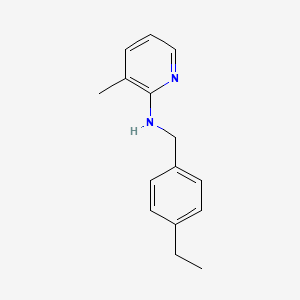
![6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14899406.png)
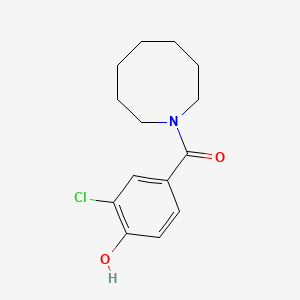
![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)

